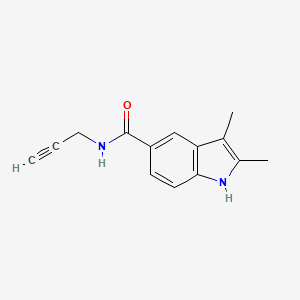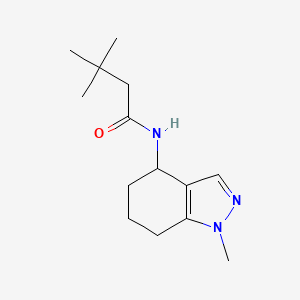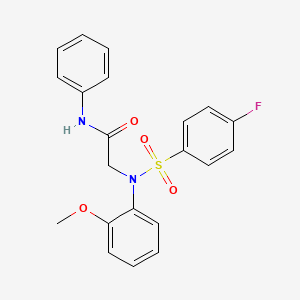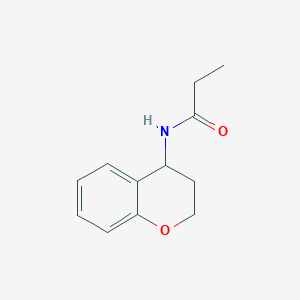![molecular formula C15H16N2O3 B7495438 propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7495438.png)
propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate, also known as PD153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been widely used in scientific research to study the role of EGFR in cancer and other diseases.
Applications De Recherche Scientifique
Propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate has been extensively used in scientific research to study the role of EGFR in cancer and other diseases. EGFR is a transmembrane receptor that plays a critical role in the regulation of cell growth, differentiation, and survival. Aberrant activation of EGFR signaling has been implicated in the development and progression of various cancers, including lung, breast, and colon cancer.
propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate has been shown to inhibit EGFR tyrosine kinase activity in vitro and in vivo, leading to the inhibition of downstream signaling pathways and the induction of cell death in cancer cells. This compound has also been used to study the mechanism of resistance to EGFR inhibitors in cancer cells, which has important implications for the development of new cancer therapies.
Mécanisme D'action
Propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate binds to the ATP-binding site of EGFR tyrosine kinase, preventing the phosphorylation of downstream signaling molecules and the activation of cell survival pathways. This leads to the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate has been shown to have potent anti-tumor activity in various preclinical models of cancer. In addition to its effects on EGFR signaling, this compound has also been shown to inhibit other receptor tyrosine kinases, such as HER2 and HER4, which are also implicated in cancer development and progression.
Avantages Et Limitations Des Expériences En Laboratoire
Propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate is a well-established and widely used tool compound for studying the role of EGFR in cancer and other diseases. Its potency and selectivity make it a valuable tool for studying the mechanism of action of EGFR inhibitors and the development of new cancer therapies. However, like all tool compounds, propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate has limitations, including potential off-target effects and the need for careful interpretation of results.
Orientations Futures
There are several future directions for research on propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate and EGFR inhibitors. One area of research is the development of combination therapies that target multiple signaling pathways in cancer cells, including EGFR and other receptor tyrosine kinases. Another area of research is the identification of biomarkers that can predict response to EGFR inhibitors and guide patient selection for therapy. Finally, the development of new EGFR inhibitors with improved potency, selectivity, and pharmacokinetic properties is an ongoing area of research.
Méthodes De Synthèse
Propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate can be synthesized through a multi-step process involving the reaction of 2-chloro-6-nitrobenzoic acid with ethyl acetoacetate, followed by cyclization and reduction reactions. The final product is obtained through esterification with isopropanol. This synthesis method has been well-established in the literature and has been used to produce propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate in large quantities for scientific research.
Propriétés
IUPAC Name |
propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-9(2)20-15(19)10-5-6-11-12(8-10)16-13-4-3-7-17(13)14(11)18/h5-6,8-9H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLBOFSRMANNFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC2=C(C=C1)C(=O)N3CCCC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dihydro-2H-chromen-4-yl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7495362.png)



![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7495400.png)

![[1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 3-methyl-1-[(4-methylphenyl)methyl]thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B7495420.png)
![Methyl 2-[(4-bromophenyl)sulfonylamino]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B7495433.png)
![2-[[4-Ethyl-5-(2-phenylquinolin-4-yl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7495434.png)
![1-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)-2-(4-bromophenyl)ethanone](/img/structure/B7495444.png)
![2,2-dimethyl-N-[2-[2-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethylamino]-2-oxoethyl]propanamide](/img/structure/B7495458.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7495466.png)
![n-Isopropyl-2h-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B7495467.png)